Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine
Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine
Brand Name:
Vulcanchem
CAS No.:
150942-61-3
VCID:
VC21172382
InChI:
InChI=1S/C64H111N21O18/c1-31(2)24-43(56(96)74-35(8)51(91)80-47(28-49(67)89)60(100)78-41(15-12-22-72-63(68)69)54(94)83-44(25-32(3)4)57(97)76-36(9)62(102)103)82-53(93)40(14-10-11-21-65)77-50(90)34(7)75-58(98)46(27-37-17-19-38(88)20-18-37)84-55(95)42(16-13-23-73-64(70)71)79-61(101)48(30-87)85-59(99)45(26-33(5)6)81-52(92)39(66)29-86/h17-20,31-36,39-48,86-88H,10-16,21-30,65-66H2,1-9H3,(H2,67,89)(H,74,96)(H,75,98)(H,76,97)(H,77,90)(H,78,100)(H,79,101)(H,80,91)(H,81,92)(H,82,93)(H,83,94)(H,84,95)(H,85,99)(H,102,103)(H4,68,69,72)(H4,70,71,73)/t34-,35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Molecular Formula:
C64H111N21O18
Molecular Weight:
1462.7 g/mol
Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine
CAS No.: 150942-61-3
Cat. No.: VC21172382
Molecular Formula: C64H111N21O18
Molecular Weight: 1462.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150942-61-3 |
|---|---|
| Molecular Formula | C64H111N21O18 |
| Molecular Weight | 1462.7 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C64H111N21O18/c1-31(2)24-43(56(96)74-35(8)51(91)80-47(28-49(67)89)60(100)78-41(15-12-22-72-63(68)69)54(94)83-44(25-32(3)4)57(97)76-36(9)62(102)103)82-53(93)40(14-10-11-21-65)77-50(90)34(7)75-58(98)46(27-37-17-19-38(88)20-18-37)84-55(95)42(16-13-23-73-64(70)71)79-61(101)48(30-87)85-59(99)45(26-33(5)6)81-52(92)39(66)29-86/h17-20,31-36,39-48,86-88H,10-16,21-30,65-66H2,1-9H3,(H2,67,89)(H,74,96)(H,75,98)(H,76,97)(H,77,90)(H,78,100)(H,79,101)(H,80,91)(H,81,92)(H,82,93)(H,83,94)(H,84,95)(H,85,99)(H,102,103)(H4,68,69,72)(H4,70,71,73)/t34-,35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
| Standard InChI Key | CDVWSHKMODSEFK-KLGRDUSOSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
| SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator